4-Methoxybenzyl phenylacetate

Description

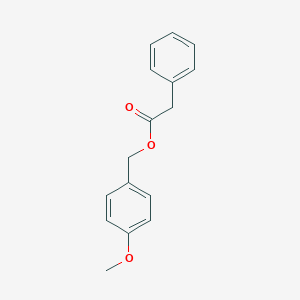

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)methyl 2-phenylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-18-15-9-7-14(8-10-15)12-19-16(17)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYWCSZLXMMLLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC(=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059246 |

Source

|

| Record name | Benzeneacetic acid, (4-methoxyphenyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless oily liquid with a faint, honey-like, balsamic-rosy odour |

Source

|

| Record name | Anisyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/877/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

370.00 °C. @ 760.00 mm Hg |

Source

|

| Record name | 4-Methoxybenzyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034992 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) |

Source

|

| Record name | Anisyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/877/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.125-1.133 |

Source

|

| Record name | Anisyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/877/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

102-17-0 |

Source

|

| Record name | (4-Methoxyphenyl)methyl benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anisyl phenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, (4-methoxyphenyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, (4-methoxyphenyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxybenzyl phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANISYL PHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7475820557 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methoxybenzyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034992 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methoxybenzyl Phenylacetate from 4-Methoxyphenylmethanol

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of 4-Methoxybenzyl phenylacetate. It delves into the underlying chemical principles, compares prominent synthetic methodologies, and offers detailed experimental protocols.

Introduction: Significance and Applications

This compound is an ester with applications in the fragrance and flavor industry, valued for its sweet, honey-like, and floral notes.[1] Beyond its organoleptic properties, its synthesis serves as an excellent model for understanding esterification reactions, a fundamental transformation in organic chemistry. The principles discussed herein are broadly applicable to the synthesis of a wide array of ester compounds, which are prevalent structural motifs in pharmaceuticals and other biologically active molecules. This guide will focus on the conversion of 4-methoxyphenylmethanol (anisyl alcohol) to the target ester, exploring various synthetic strategies.

Mechanistic Considerations: The Chemistry of Ester Formation

The formation of an ester from an alcohol and a carboxylic acid is a condensation reaction that involves the formation of a new ester bond with the elimination of water. The direct reaction, known as Fischer-Speier esterification, is an equilibrium process typically catalyzed by a strong acid.[2][3] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[2][3]

To drive the equilibrium towards the product side, water is often removed as it is formed, or a large excess of one of the reactants is used.[3][4] However, for more sensitive or sterically hindered substrates, alternative methods that do not rely on harsh acidic conditions are often preferred.[2][5] This guide will explore two such powerful methods: the Steglich esterification and the Mitsunobu reaction.

Fischer-Speier Esterification

This classical method involves heating the alcohol (4-methoxyphenylmethanol) and carboxylic acid (phenylacetic acid) with a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[2] While effective for simple substrates, the high temperatures and strong acidic conditions can be incompatible with sensitive functional groups.[5]

Steglich Esterification: A Mild and Versatile Alternative

The Steglich esterification is a powerful method for forming esters under mild, often room temperature, conditions.[6] It utilizes a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[6][7][8]

The reaction proceeds through the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate.[8][9] DMAP, being a stronger nucleophile than the alcohol, then reacts with this intermediate to form an even more reactive acylpyridinium species.[8][10] This "active ester" is then readily attacked by the alcohol to form the desired ester product, regenerating the DMAP catalyst in the process.[8] A key advantage of this method is its tolerance of a wide range of functional groups and its effectiveness with sterically hindered substrates.[7][8][10]

Mitsunobu Reaction: Inversion of Stereochemistry

The Mitsunobu reaction offers another mild method for ester synthesis.[11][12] This reaction uses a combination of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11] The reaction mechanism involves the activation of the alcohol by the phosphine and azodicarboxylate to form a good leaving group.[13][14] The carboxylate anion then displaces this group via an SN2 reaction, resulting in a complete inversion of stereochemistry at the alcohol's chiral center, if one is present.[13][14] While 4-methoxyphenylmethanol is not chiral, the Mitsunobu reaction remains a valuable tool for ester synthesis under neutral conditions.[12]

Comparative Analysis of Synthetic Routes

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | Phenylacetic acid, 4-methoxyphenylmethanol, Strong acid (e.g., H₂SO₄) | Reflux | Inexpensive reagents, simple procedure. | Harsh conditions (high temp, strong acid), equilibrium limited, not suitable for sensitive substrates.[2][5] |

| Steglich Esterification | Phenylacetic acid, 4-methoxyphenylmethanol, DCC or EDC, DMAP | Room temperature, neutral pH | Mild conditions, high yields, suitable for acid-sensitive and sterically hindered substrates.[5][7][10] | Use of potentially allergenic carbodiimides, formation of urea byproduct that can be difficult to remove.[10] |

| Mitsunobu Reaction | Phenylacetic acid, 4-methoxyphenylmethanol, PPh₃, DEAD or DIAD | 0 °C to room temperature | Mild, neutral conditions, results in inversion of stereochemistry.[11][14] | Stoichiometric amounts of reagents required, formation of triphenylphosphine oxide and hydrazine byproducts can complicate purification.[15] |

Detailed Experimental Protocol: Steglich Esterification

This section provides a detailed, step-by-step protocol for the synthesis of this compound via Steglich esterification, a method chosen for its mild conditions and high efficiency.

Materials and Reagents

-

4-Methoxyphenylmethanol

-

Phenylacetic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

5% Aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Workflow Diagram

Sources

- 1. Showing Compound this compound (FDB013595) - FooDB [foodb.ca]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 6. Steglich esterification - Wikipedia [en.wikipedia.org]

- 7. fiveable.me [fiveable.me]

- 8. Steglich Esterification [organic-chemistry.org]

- 9. scribd.com [scribd.com]

- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mitsunobu Reaction [organic-chemistry.org]

- 14. glaserr.missouri.edu [glaserr.missouri.edu]

- 15. tcichemicals.com [tcichemicals.com]

Synthesis of 4-Methoxybenzyl phenylacetate via esterification

An In-depth Technical Guide to the Synthesis of 4-Methoxybenzyl Phenylacetate via Fischer Esterification

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive exploration of the synthesis of this compound, a compound of interest in fragrance, flavor, and pharmaceutical research.[1][][3] The primary focus is on the Fischer-Speier esterification, a cornerstone of organic synthesis, detailing the underlying mechanistic principles, a robust experimental protocol, and methods for purification and characterization. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure a successful and reproducible synthesis.

Introduction: Significance and Synthetic Strategy

This compound belongs to the benzyloxycarbonyl class of organic compounds, which are valued for their aromatic properties and as versatile intermediates in organic synthesis.[1] The ester functional group is a critical linkage in many biologically active molecules. The synthesis of such esters is a fundamental process, with the Fischer-Speier esterification being a classic, acid-catalyzed method that combines a carboxylic acid and an alcohol.[4][5]

This guide focuses on the reaction between phenylacetic acid and 4-methoxybenzyl alcohol. The choice of this method is predicated on its cost-effectiveness, scalability, and reliance on readily available starting materials.[4] We will dissect the causal relationships behind each experimental choice, from catalyst selection to purification strategy, providing a self-validating protocol grounded in established chemical principles.

Mechanistic Underpinnings of Fischer Esterification

The Fischer esterification is an equilibrium-controlled reaction.[6][7] Understanding its mechanism is paramount to optimizing reaction conditions and maximizing yield. The overall transformation involves the condensation of a carboxylic acid and an alcohol with the elimination of water.

The reaction proceeds through a series of reversible steps, initiated by a strong acid catalyst (e.g., H₂SO₄, p-TsOH):[4][8]

-

Carbonyl Activation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This step significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.[4][7]

-

Nucleophilic Attack: The alcohol (4-methoxybenzyl alcohol) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate, often referred to as an oxonium ion.[4][6]

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups. This intramolecular transfer converts a poor leaving group (-OH) into an excellent leaving group (H₂O).[4]

-

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.

-

Regeneration of Catalyst: The protonated ester is deprotonated (typically by the conjugate base of the acid catalyst or another alcohol molecule), yielding the final ester product and regenerating the acid catalyst to continue the cycle.[5]

Logical Diagram: Fischer Esterification Mechanism

Sources

- 1. Showing Compound this compound (FDB013595) - FooDB [foodb.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. cerritos.edu [cerritos.edu]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

4-Methoxybenzyl phenylacetate chemical properties and characterization

An In-depth Technical Guide to the Chemical Properties and Characterization of 4-Methoxybenzyl Phenylacetate

For professionals in research, development, and analytical sciences, a thorough understanding of a compound's chemical identity is paramount. This guide provides a detailed examination of this compound, a significant compound in the flavor and fragrance industries. We will delve into its physicochemical properties, synthesis, and comprehensive spectroscopic characterization, offering field-proven insights and methodologies.

Core Identity and Physicochemical Properties

This compound, also known as anisyl phenylacetate, is an aromatic ester recognized for its pleasant, honey-like, and balsamic-rosy odor.[1] Its structural and physical characteristics are fundamental to its application and analysis.

1.1. Nomenclature and Chemical Identifiers

-

IUPAC Name: (4-methoxyphenyl)methyl 2-phenylacetate[1]

-

Synonyms: Anisyl phenylacetate, p-Methoxybenzyl phenylacetate, Benzeneacetic acid, (4-methoxyphenyl)methyl ester[1][2][3]

-

InChI: InChI=1S/C16H16O3/c1-18-15-9-7-14(8-10-15)12-19-16(17)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3[1][3]

-

SMILES: COC1=CC=C(C=C1)COC(=O)CC2=CC=CC=C2[1]

1.2. Physicochemical Data

The physical properties of this compound define its behavior in various applications and analytical systems. These values are critical for method development in chromatography and for predicting its solubility and stability.

| Property | Value | Source |

| Molecular Weight | 256.30 g/mol | [1] |

| Appearance | Colorless oily liquid | [1] |

| Boiling Point | 370.0 °C at 760 mmHg | [1] |

| Density | 1.125 - 1.133 g/cm³ | [1] |

| Refractive Index | 1.553 - 1.563 | [1] |

| Solubility | Insoluble in water; soluble in organic solvents and oils. | [1] |

| LogP | 3.74 | [2] |

Synthesis: Esterification of Phenylacetic Acid

The most common and direct method for synthesizing this compound is the Fischer esterification of phenylacetic acid with 4-methoxybenzyl alcohol. This acid-catalyzed reaction is a cornerstone of organic synthesis for producing esters.

2.1. Reaction Principle and Mechanism

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction is an equilibrium process. To achieve a high yield, the equilibrium must be shifted toward the product side, often by removing the water formed during the reaction or by using an excess of one reactant.[4]

The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of phenylacetic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen of 4-methoxybenzyl alcohol attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated by a base (like water or the alcohol) to regenerate the acid catalyst and yield the final ester product.

Caption: Fischer Esterification workflow for synthesis.

2.2. General Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis.

-

Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

-

Reagents: To the flask, add phenylacetic acid (1.0 eq), 4-methoxybenzyl alcohol (1.2 eq), and a suitable solvent such as toluene.

-

Catalyst: Add a catalytic amount of p-toluenesulfonic acid (approx. 0.05 eq).

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water and driving the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Spectroscopic Characterization: A Validating System

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques. Each method provides unique and complementary information, creating a self-validating system for characterization.

Caption: General workflow for spectroscopic analysis.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules by mapping the carbon-hydrogen framework.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is characterized by distinct signals for the aromatic protons, the benzylic methylene protons, and the methoxy protons.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their functional group type (e.g., C=O, C-O, aromatic C).

Predicted NMR Data (in CDCl₃)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic (Phenyl) | ~7.25-7.40 | Multiplet | 5H | -C₆H ₅ |

| Aromatic (Anisyl) | ~7.28 | Doublet | 2H | Ar-H (ortho to -CH₂O) |

| Aromatic (Anisyl) | ~6.88 | Doublet | 2H | Ar-H (ortho to -OCH₃) |

| Benzylic Methylene | ~5.10 | Singlet | 2H | Ar-CH ₂-O- |

| Methoxy | ~3.80 | Singlet | 3H | -OCH ₃ |

| Methylene | ~3.65 | Singlet | 2H | -C(=O)-CH ₂-Ar |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl | ~171.5 | C =O |

| Aromatic | ~159.8 | Ar-C -OCH₃ |

| Aromatic | ~134.2 | Ar-C -CH₂ |

| Aromatic | ~130.1 | Ar-C H (ortho to -CH₂O) |

| Aromatic | ~129.4 | Phenyl C H |

| Aromatic | ~128.7 | Phenyl C H |

| Aromatic | ~127.2 | Phenyl C H |

| Aromatic | ~128.5 | Ar-C -CH₂O |

| Aromatic | ~114.0 | Ar-C H (ortho to -OCH₃) |

| Benzylic Methylene | ~66.5 | Ar-C H₂-O- |

| Methoxy | ~55.3 | -OC H₃ |

| Methylene | ~41.5 | -C(=O)-C H₂-Ar |

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound shows characteristic bands for the ester carbonyl group, C-O bonds, and aromatic rings.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3030 | C-H Stretch | Aromatic |

| ~2950, 2840 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1735 | C=O Stretch | Ester Carbonyl |

| ~1610, 1510, 1450 | C=C Stretch | Aromatic Ring |

| ~1240, 1175 | C-O Stretch | Ester & Ether |

| ~1030 | C-O Stretch | Ether (Ar-O-CH₃) |

3.3. Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. The mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

Key Mass Spectrometry Data

| m/z Value | Ion Identity | Description |

| 256 | [M]⁺ | Molecular Ion |

| 121 | [C₈H₉O]⁺ | 4-Methoxybenzyl cation (base peak) |

| 91 | [C₇H₇]⁺ | Tropylium ion / Benzyl cation |

The fragmentation is dominated by the cleavage of the benzylic C-O bond, leading to the highly stable 4-methoxybenzyl cation at m/z 121, which is often the base peak. The benzyl cation (or its rearranged tropylium ion) at m/z 91 is also a prominent fragment from the phenylacetate portion of the molecule.

Applications in Industry

This compound is primarily used as a fragrance and flavor ingredient.[1] Its unique scent profile makes it a valuable component in perfumes, cosmetics, and food products where a honey, floral, or balsamic note is desired.[2][5] It is recognized as a flavoring agent by regulatory bodies like the FDA.[1]

References

-

PubChem. (n.d.). Methyl 4-methoxyphenylacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (2010). This compound (FDB013595). Retrieved from [Link]

-

PubChem. (n.d.). Anisyl phenylacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxyphenyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzeneacetic acid, (4-methoxyphenyl)methyl ester. NIST WebBook. Retrieved from [Link]

-

Human Metabolome Database. (2012). Metabocard for this compound (HMDB0034992). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Retrieved from [Link]

-

Silvestri, A. P., & Chisholm, J. D. (2013). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. Retrieved from [Link]

-

Al-Azzawi, A. M., & Al-Allaf, T. A. K. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. ResearchGate. Retrieved from [Link]

Sources

- 1. Anisyl phenylacetate | C16H16O3 | CID 7599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB013595) - FooDB [foodb.ca]

- 3. Benzeneacetic acid, (4-methoxyphenyl)methyl ester [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0034992) [hmdb.ca]

The Spectroscopic Signature of 4-Methoxybenzyl Phenylacetate: A Comprehensive Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 4-methoxybenzyl phenylacetate (also known as anisyl phenylacetate), a compound of interest in flavor, fragrance, and pharmaceutical research. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can elucidate and confirm the molecular structure of this ester. This document serves as a technical resource for researchers and professionals in drug development and chemical analysis, offering not only the spectral data but also the underlying principles and experimental methodologies.

Molecular Structure and Spectroscopic Overview

This compound (C₁₆H₁₆O₃) is an ester formed from 4-methoxybenzyl alcohol and phenylacetic acid. Its chemical structure dictates a unique spectroscopic fingerprint, which we will explore in detail. The presence of two distinct aromatic rings, an ester carbonyl group, a methoxy group, and two methylene bridges provides a rich set of signals for spectroscopic characterization.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

A sample of approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added to serve as an internal standard (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: The proton NMR spectrum is acquired on a 400 MHz spectrometer. Typically, 16 scans are co-added with a relaxation delay of 1 second.

-

¹³C NMR: The carbon-13 NMR spectrum is recorded on the same instrument, operating at a frequency of 100 MHz. A larger number of scans (typically 512 or more) is required due to the lower natural abundance of the ¹³C isotope.

Data Processing: The resulting Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to yield the final spectrum.

¹H NMR Spectral Data

While a publicly available, verified ¹H NMR spectrum for this compound is not readily found in common databases, the expected chemical shifts can be predicted based on the analysis of its constituent parts and data from similar structures. The following table outlines these expected signals.

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| ~7.30 | Multiplet | 5H | Aromatic protons (C₆H₅-) |

| ~7.25 | Doublet | 2H | Aromatic protons (ortho to -CH₂O-) |

| ~6.85 | Doublet | 2H | Aromatic protons (ortho to -OCH₃) |

| ~5.05 | Singlet | 2H | -O-CH₂- (benzyl ester) |

| ~3.79 | Singlet | 3H | -OCH₃ |

| ~3.65 | Singlet | 2H | -CH₂-CO- (phenylacetyl) |

Interpretation of ¹H NMR Data: The phenylacetyl moiety is expected to show a multiplet for its five aromatic protons around 7.30 ppm and a singlet for the methylene protons at approximately 3.65 ppm. The 4-methoxybenzyl group will exhibit a characteristic AA'BB' system for its aromatic protons, with doublets around 7.25 and 6.85 ppm. The benzylic methylene protons adjacent to the ester oxygen are deshielded and appear as a singlet around 5.05 ppm. The methoxy group protons will present as a sharp singlet at about 3.79 ppm.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 171.6 | C=O (Ester Carbonyl) |

| 159.6 | Aromatic C-O (-OCH₃) |

| 134.2 | Quaternary Aromatic Carbon (C₆H₅-) |

| 130.0 | Aromatic CH (ortho to -CH₂O-) |

| 129.3 | Aromatic CH (C₆H₅-) |

| 128.6 | Aromatic CH (C₆H₅-) |

| 128.4 | Quaternary Aromatic Carbon (-CH₂O-) |

| 127.2 | Aromatic CH (C₆H₅-) |

| 113.9 | Aromatic CH (ortho to -OCH₃) |

| 66.8 | -O-CH₂- (Benzyl Ester) |

| 55.3 | -OCH₃ |

| 41.7 | -CH₂-CO- (Phenylacetyl) |

Interpretation of ¹³C NMR Data: The spectrum clearly shows the ester carbonyl carbon at a downfield chemical shift of 171.6 ppm. The aromatic region displays a number of signals corresponding to the protonated and quaternary carbons of both phenyl rings. The carbon bearing the methoxy group is observed at 159.6 ppm. The two methylene carbons are well-resolved at 66.8 ppm (-O-CH₂-) and 41.7 ppm (-CH₂-CO-), and the methoxy carbon appears at 55.3 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation: A drop of the neat liquid sample of this compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer.

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, 32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis and automatically subtracted.

IR Spectral Data

The IR spectrum of this compound is characterized by several key absorption bands.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic C-H Stretch |

| ~2950, ~2840 | Medium | Aliphatic C-H Stretch |

| ~1735 | Strong | C=O Ester Stretch |

| ~1610, ~1510 | Strong | Aromatic C=C Bending |

| ~1245 | Strong | C-O Stretch (Ester) |

| ~1175 | Strong | C-O Stretch (Aryl Ether) |

| ~740, ~700 | Strong | Aromatic C-H Bending (Out-of-plane) |

Interpretation of IR Data: The most prominent feature in the IR spectrum is the strong absorption band around 1735 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. The presence of both aromatic and aliphatic C-H bonds is confirmed by the stretching vibrations observed above and below 3000 cm⁻¹, respectively. The strong bands in the 1610-1510 cm⁻¹ region are indicative of the aromatic ring C=C bending vibrations. The C-O stretching vibrations of the ester and the aryl ether are also clearly visible as strong bands around 1245 cm⁻¹ and 1175 cm⁻¹, respectively. The out-of-plane C-H bending vibrations for the substituted benzene rings appear in the fingerprint region.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is injected into the gas chromatograph (GC) coupled to the mass spectrometer. The GC separates the compound from any impurities before it enters the ion source.

Ionization and Analysis: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to ionization and fragmentation. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Mass Spectral Data

The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[1]

| m/z | Relative Intensity (%) | Assignment |

| 256 | ~20 | [M]⁺ (Molecular Ion) |

| 121 | 100 | [C₈H₉O]⁺ (4-Methoxybenzyl cation) |

| 91 | ~30 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation of Mass Spectrum: The molecular ion peak [M]⁺ is observed at m/z 256, which corresponds to the molecular weight of this compound (C₁₆H₁₆O₃). The base peak at m/z 121 is attributed to the stable 4-methoxybenzyl cation, formed by the cleavage of the ester bond. Another significant fragment is observed at m/z 91, corresponding to the tropylium ion, which is a common fragment from benzyl-containing compounds.[1]

Caption: Key Fragmentation Pathway of this compound in EI-MS.

Conclusion

The combined spectroscopic data from NMR, IR, and MS provides a cohesive and unambiguous confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum provides the molecular weight and a logical fragmentation pattern. This comprehensive spectroscopic profile serves as a reliable reference for the identification and quality assessment of this compound in various scientific and industrial applications.

References

-

PubChem. (n.d.). Anisyl phenylacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzeneacetic acid, (4-methoxyphenyl)methyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Solubility profile of 4-Methoxybenzyl phenylacetate in laboratory solvents

An In-Depth Technical Guide to the Solubility Profile of 4-Methoxybenzyl phenylacetate in Laboratory Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems. This document combines theoretical predictions based on molecular structure with detailed, practical methodologies for experimental solubility determination.

Introduction to this compound

This compound (CAS No. 102-17-0) is a carboxylic ester with the molecular formula C₁₆H₁₆O₃ and a molecular weight of 256.30 g/mol .[1] Structurally, it comprises a phenylacetate group esterified with a 4-methoxybenzyl alcohol moiety. This structure, featuring two aromatic rings and an ester linkage, dictates its physicochemical properties and, consequently, its solubility profile. While it is used as a fragrance and flavoring agent, its solubility characteristics are not widely documented in publicly available literature.[2] This guide aims to fill this gap by providing a predictive analysis and a robust experimental framework.

Chemical Structure:

Physicochemical Properties

A compound's solubility is governed by its physical and chemical properties. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₃ | [2] |

| Molecular Weight | 256.30 g/mol | [1] |

| IUPAC Name | (4-methoxyphenyl)methyl 2-phenylacetate | [1][2] |

| Predicted Water Solubility | 0.0028 g/L | [2] |

| Predicted logP | 3.74 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 (ester carbonyl oxygen and ether oxygen) | [2] |

| Polar Surface Area | 35.53 Ų | [2] |

| Rotatable Bond Count | 6 | [2] |

The very low predicted water solubility and high logP value strongly suggest that this compound is a hydrophobic, lipophilic compound.[2] The absence of hydrogen bond donors and the presence of only two acceptors further indicate poor solubility in protic solvents like water.[2]

Predicted Solubility Profile: A Theoretical Discussion

The principle of "like dissolves like" is the cornerstone of predicting solubility.[3] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. The key intermolecular forces at play for this compound are London dispersion forces, dipole-dipole interactions, and potential hydrogen bonding with protic solvents.

Nonpolar Solvents (e.g., Hexane, Toluene)

Given its predominantly nonpolar structure with two aromatic rings, this compound is expected to exhibit high solubility in nonpolar solvents. The primary intermolecular interactions between the solute and solvents like hexane or toluene will be van der Waals forces (specifically, London dispersion forces).

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane)

Polar aprotic solvents possess dipole moments and can engage in dipole-dipole interactions. This compound has a polar ester group, which should allow for favorable interactions with these solvents. Therefore, good solubility is anticipated in solvents like acetone, ethyl acetate, and dichloromethane.

Polar Protic Solvents (e.g., Water, Ethanol, Methanol)

As indicated by its predicted water solubility, this compound is expected to have very low solubility in water.[2] In alcohols like ethanol and methanol, solubility is likely to be moderate. While these solvents can act as hydrogen bond donors, the solute can only act as a hydrogen bond acceptor at its ester and ether oxygens. The large nonpolar surface area of the molecule will likely hinder extensive solvation by these highly polar protic solvents.

The following table provides a qualitative prediction of solubility in common laboratory solvents, categorized by their properties.

| Solvent | Class | Polarity Index | Dielectric Constant (20°C) | Predicted Solubility |

| Water | Polar Protic | 10.2 | 80.1 | Very Low |

| Methanol | Polar Protic | 5.1 | 32.7 | Moderate |

| Ethanol | Polar Protic | 4.3 | 24.5 | Moderate |

| Acetone | Polar Aprotic | 5.1 | 20.7 | High |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | High |

| Dichloromethane | Polar Aprotic | 3.1 | 8.9 | High |

| Toluene | Nonpolar | 2.4 | 2.4 | Very High |

| Hexane | Nonpolar | 0.1 | 1.9 | Very High |

Solvent property data sourced from multiple online databases.[4][5][6]

Experimental Determination of Equilibrium Solubility

To obtain quantitative data, an equilibrium solubility study is recommended. The following protocol outlines a standard procedure.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol

-

Preparation of Stock Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Create a series of calibration standards by serial dilution.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. Ensure enough solid is added so that some remains undissolved at equilibrium.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Shake for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter into a clean vial. Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: Analyze the calibration standards and the diluted samples by HPLC-UV. The concentration of this compound in the diluted sample is determined from the calibration curve.

-

Calculation: The equilibrium solubility (S) is calculated using the following formula: S (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Safety and Handling

Conclusion

This compound is a hydrophobic molecule with a predicted low solubility in polar protic solvents and high solubility in nonpolar and polar aprotic solvents. This guide provides a strong theoretical framework for understanding its solubility profile based on its molecular structure. For definitive quantitative data, the provided experimental protocol for equilibrium solubility determination offers a robust and reliable method. These insights are crucial for applications in formulation development, analytical method development, and other areas of chemical research.

References

-

FooDB. (2010, April 8). Showing Compound this compound (FDB013595). Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Department of Chemistry, University of California, Davis. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

SlideShare. (n.d.). Solubility Experimental Methods. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Common Solvent Properties. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

University of California, Berkeley, College of Chemistry. (n.d.). Solvent Physical Properties. Retrieved from [Link]

-

Scribd. (n.d.). Dielectric Constants of Common Solvents. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxyphenyl acetate. Retrieved from [Link]

-

FooDB. (2011, September 21). Showing Compound 4-Methoxyphenylacetic acid (FDB022832). Retrieved from [Link]

-

PubChem. (n.d.). Anisyl phenylacetate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxyphenylacetic Acid. Retrieved from [Link]

Sources

- 1. Anisyl phenylacetate | C16H16O3 | CID 7599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB013595) - FooDB [foodb.ca]

- 3. chem.ws [chem.ws]

- 4. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 5. Solvent Physical Properties [people.chem.umass.edu]

- 6. www1.chem.umn.edu [www1.chem.umn.edu]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

The In Vitro Mechanisms of Action of Phenylacetate Derivatives: A Technical Guide for Researchers

Introduction: Phenylacetate and Its Derivatives as Multifaceted Anti-Cancer Agents

Phenylacetate, a naturally occurring metabolite of phenylalanine, and its prodrug, sodium phenylbutyrate, have garnered significant interest in oncology research for their potential as relatively non-toxic therapeutic agents.[1][2][3] These aromatic fatty acids exhibit a remarkable ability to induce cytostasis and phenotypic reversion in a variety of tumor cell lines at concentrations that are safely achievable in humans.[1][3][4] This guide provides an in-depth exploration of the multifaceted in vitro mechanisms of action of phenylacetate derivatives, offering researchers and drug development professionals a comprehensive technical resource. We will delve into the core molecular pathways affected by these compounds, including histone deacetylase (HDAC) inhibition, metabolic reprogramming, cell cycle arrest, induction of apoptosis, and modulation of protein prenylation and angiogenesis. For each mechanism, we will present the underlying scientific rationale, detailed experimental protocols for its investigation, and insights into the causality behind experimental choices.

I. Histone Deacetylase (HDAC) Inhibition: Unlocking Transcriptional Repression

A primary and extensively studied mechanism of action for phenylacetate derivatives, particularly sodium phenylbutyrate, is the inhibition of histone deacetylases (HDACs).[5][6][7][8] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of key tumor suppressor genes.[6] By inhibiting HDACs, phenylbutyrate promotes a more relaxed chromatin structure, allowing for the re-expression of these silenced genes, which in turn can lead to cell differentiation, growth arrest, and apoptosis.[5][6][8]

Experimental Workflow: Assessing HDAC Inhibition

The investigation of HDAC inhibition by phenylacetate derivatives in vitro typically involves a combination of enzymatic assays and cell-based assays to confirm target engagement and downstream effects.

Figure 1: Workflow for Investigating HDAC Inhibition.

A. Biochemical HDAC Activity Assay

-

Principle: These assays utilize a synthetic substrate that, when deacetylated by an HDAC enzyme, produces a fluorescent or luminescent signal.[9][10][11] The intensity of the signal is directly proportional to the HDAC activity. The inhibitory potential of a phenylacetate derivative is determined by its ability to reduce this signal.

-

Detailed Protocol (Fluorometric Assay):

-

Reagent Preparation: Prepare assay buffer, a solution of the purified HDAC enzyme of interest (e.g., HDAC1, HDAC2), the fluorogenic substrate (e.g., a lysine derivative), and the phenylacetate derivative at various concentrations.[12]

-

Assay Plate Setup: In a 96-well microtiter plate, add the assay buffer, the HDAC enzyme, and the phenylacetate derivative solution to designated wells.

-

Initiation of Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).[12]

-

Development: Add a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorophore.[10]

-

Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the phenylacetate derivative and determine the IC50 value.

-

B. Western Blot for Histone Acetylation

-

Principle: This technique is used to assess the downstream effect of HDAC inhibition within the cell by measuring the levels of acetylated histones. An increase in acetylated histones (e.g., acetyl-H3, acetyl-H4) in cells treated with a phenylacetate derivative indicates successful HDAC inhibition.

-

Detailed Protocol:

-

Cell Culture and Treatment: Culture the desired cancer cell line to an appropriate confluency and treat with various concentrations of the phenylacetate derivative for a specified time.

-

Protein Extraction: Lyse the cells and extract the total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative increase in histone acetylation compared to untreated controls.

-

II. Induction of Cell Cycle Arrest and Apoptosis

Phenylacetate derivatives have been shown to induce cell cycle arrest, primarily at the G1 phase, and trigger apoptosis in various cancer cell lines.[13][14][15] This cytostatic effect is often linked to the upregulation of cell cycle inhibitors like p21 and the modulation of other cell cycle-related proteins.[15] The induction of apoptosis is a crucial mechanism for eliminating cancer cells and is characterized by a series of well-defined morphological and biochemical events.

Experimental Workflow: Analyzing Cell Cycle and Apoptosis

A comprehensive analysis of the effects of phenylacetate derivatives on cell fate involves assessing both cell cycle distribution and the induction of apoptosis.

Figure 2: Workflow for Cell Cycle and Apoptosis Analysis.

A. Cell Cycle Analysis by Flow Cytometry

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[16] The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of cells using flow cytometry, one can distinguish between cells in the G0/G1, S, and G2/M phases of the cell cycle.[17][18] An accumulation of cells in the G0/G1 phase after treatment with a phenylacetate derivative is indicative of G1 cell cycle arrest.

-

Detailed Protocol:

-

Cell Seeding and Treatment: Seed cells in a culture plate and allow them to adhere. Treat the cells with the phenylacetate derivative at various concentrations for a predetermined time (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Fixation: Wash the cells with PBS and fix them in cold 70% ethanol while vortexing gently to prevent clumping.[16] Cells can be stored at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[16][18]

-

B. Apoptosis Detection by Annexin V/PI Staining

-

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[19][20] Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (e.g., FITC), can be used to detect these early apoptotic cells.[19] Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells, which have lost membrane integrity.[19]

-

Detailed Protocol:

-

Cell Treatment: Treat cells with the phenylacetate derivative as described for the cell cycle analysis.

-

Cell Harvesting: Collect both floating and adherent cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[20]

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.[19]

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V-negative and PI-negative: Viable cells.

-

Annexin V-positive and PI-negative: Early apoptotic cells.

-

Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

-

-

C. Caspase Activity Assay

-

Principle: Caspases are a family of proteases that are key mediators of apoptosis. The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. Luminescent assays, such as the Caspase-Glo® 3/7 assay, utilize a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7.[21][22][23] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

-

Detailed Protocol (Caspase-Glo® 3/7 Assay):

-

Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with the phenylacetate derivative.

-

Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 reagent directly to each well.

-

Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity.

-

III. Modulation of Metabolism and Protein Prenylation

Phenylacetate and its derivatives can also exert their anti-cancer effects by altering cellular metabolism.[1] One key mechanism is the inhibition of protein prenylation, a post-translational modification that is crucial for the function of many proteins involved in cell growth and signaling, such as small GTPases of the Ras superfamily.[1][24][25][26] Prenylation involves the attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are derived from the mevalonate pathway.[13][24] By inhibiting this pathway, phenylacetate can suppress the function of these critical signaling proteins.[13]

Experimental Approach: Investigating Inhibition of Protein Prenylation

Assessing the impact of phenylacetate derivatives on protein prenylation involves examining the localization and processing of key prenylated proteins.

A. Western Blot for Unprocessed Ras

-

Principle: Ras proteins undergo a series of post-translational modifications, including prenylation, which is necessary for their proper localization to the cell membrane and subsequent signaling activity. Inhibition of prenylation leads to the accumulation of unprocessed, cytosolic Ras. This can be detected by a shift in the electrophoretic mobility of Ras on an SDS-PAGE gel.

-

Protocol:

-

Cell Treatment and Lysis: Treat cancer cells with the phenylacetate derivative and prepare cell lysates.

-

SDS-PAGE and Western Blot: Perform SDS-PAGE and Western blotting as previously described, using an antibody that recognizes Ras.

-

Analysis: Look for the appearance of a slower-migrating band corresponding to the unprocessed form of Ras in the treated samples compared to the control.

-

IV. Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Some studies suggest that phenylacetate derivatives may possess anti-angiogenic properties.

Experimental Workflow: In Vitro Angiogenesis (Tube Formation) Assay

The tube formation assay is a widely used in vitro method to assess the effect of compounds on the ability of endothelial cells to form capillary-like structures.[27][28][29][30]

Figure 3: Workflow for the In Vitro Tube Formation Assay.

-

Principle: When endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a basement membrane-like substrate (e.g., Matrigel®), they differentiate and form a network of tube-like structures.[30][31] The extent of tube formation can be quantified to assess pro- or anti-angiogenic activity.

-

Detailed Protocol:

-

Plate Coating: Thaw the basement membrane extract (BME) on ice and coat the wells of a 96-well plate. Allow the BME to solidify at 37°C.[31]

-

Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in media containing the phenylacetate derivative at various concentrations. Seed the cells onto the BME-coated plate.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for 6-20 hours.[27]

-

Imaging: Visualize the formation of capillary-like structures using an inverted phase-contrast microscope.

-

Quantification: Capture images and quantify the degree of tube formation by measuring parameters such as total tube length, number of branch points, and number of enclosed loops using image analysis software. A reduction in these parameters in treated wells compared to controls indicates an anti-angiogenic effect.

-

V. Cell Viability and Cytotoxicity Assessment

Underpinning all mechanistic studies is the fundamental assessment of a compound's effect on cell viability and proliferation.[32][33][34][35][36] These assays are crucial for determining the dose-dependent effects of phenylacetate derivatives and for distinguishing between cytostatic and cytotoxic effects.

Commonly Used Cell Viability Assays

| Assay | Principle | Advantages | Considerations |

| MTT/XTT/MTS | Reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product. | Inexpensive, well-established. | Can be affected by changes in cellular metabolism. |

| Resazurin (alamarBlue) | Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.[33] | Sensitive, non-toxic, allows for kinetic monitoring. | Signal can be influenced by the cellular redox state. |

| ATP-based (e.g., CellTiter-Glo®) | Measures ATP levels, which are indicative of metabolically active cells, using a luciferase-based reaction. | Highly sensitive, rapid, suitable for high-throughput screening.[34] | ATP levels can fluctuate with cellular conditions other than viability. |

-

General Protocol (MTS Assay):

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the phenylacetate derivative for the desired time period (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add the MTS reagent to each well.

-

Incubation: Incubate the plate at 37°C for 1-4 hours.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

-

Conclusion and Future Directions

The in vitro investigation of phenylacetate derivatives has revealed a complex and interconnected web of mechanisms through which these compounds exert their anti-cancer effects. From the epigenetic modifications induced by HDAC inhibition to the disruption of critical signaling pathways through the inhibition of protein prenylation, phenylacetate and its analogues represent a promising class of multi-targeted agents. The experimental workflows and protocols detailed in this guide provide a robust framework for researchers to further elucidate the intricate molecular pharmacology of these compounds. Future research should focus on exploring the interplay between these different mechanisms, identifying predictive biomarkers of response, and investigating the potential for synergistic combinations with other anti-cancer therapies. A thorough understanding of the in vitro mechanisms of action is paramount for the rational design of clinical trials and the ultimate translation of these promising agents into effective cancer treatments.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Pineau, R. O., et al. (1998). Cytostatic activity of phenylacetate and derivatives against tumor cells. Correlation with lipophilicity and inhibition of protein prenylation. PubMed. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Sodium Phenylbutyrate? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

-

Scandinavian Formulas, Inc. (n.d.). Sodium Phenylbutyrate Conversion. Retrieved from [Link]

-

Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

-

Pediatric Oncall. (n.d.). Sodium-phenyl-butyrate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Retrieved from [Link]

-

PromoCell. (n.d.). Endothelial cell tube formation assay (in vitro angiogenesis assay). Retrieved from [Link]

-

Patsnap Synapse. (2024, June 14). What is Sodium Phenylbutyrate used for? Retrieved from [Link]

-

Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014, February 27). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Retrieved from [Link]

-

University of Kansas Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Retrieved from [Link]

-

JoVE. (2014, February 27). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Retrieved from [Link]

-

ibidi. (n.d.). Angiogenesis Assays | Tube Formation Assay. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium phenylbutyrate. Retrieved from [Link]

-

UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

-

Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

-

JoVE. (2023, March 24). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]

-

PubMed. (1998, September). Phenylacetate inhibits isoprenoid biosynthesis and suppresses growth of human pancreatic carcinoma. Retrieved from [Link]

-

National Cancer Institute. (n.d.). Definition of sodium phenylbutyrate - NCI Drug Dictionary. Retrieved from [Link]

-

MassiveBio. (2026, January 11). Phenylbutyrate: Uses, Benefits, and Mechanism of Action. Retrieved from [Link]

-

PubMed. (1992, April 1). Phenylacetate: a novel nontoxic inducer of tumor cell differentiation. Retrieved from [Link]

-

ResearchGate. (2025, August 7). In vitro assays for the determination of histone deacetylase activity. Retrieved from [Link]

-

OncoTargets and Therapy. (2016, May 12). Sodium phenylbutyrate antagonizes prostate cancer through the induction of apoptosis and the survivin pathway. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay. Retrieved from [Link]

-

PLOS One. (n.d.). Sodium Phenylbutyrate Controls Neuroinflammatory and Antioxidant Activities and Protects Dopaminergic Neurons in Mouse Models of Parkinson's Disease. Retrieved from [Link]

-

EpigenTek. (n.d.). Histone Deacetylase (HDAC) Assay. Retrieved from [Link]

-

Biocompare. (n.d.). HDAC Assay Kits. Retrieved from [Link]

-

PubMed. (2003, March-April). Phenylacetate inhibits growth and modulates cell cycle gene expression in renal cancer cell lines. Retrieved from [Link]

-

PubMed. (1995, June 15). Phase I study of phenylacetate administered twice daily to patients with cancer. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019, December 23). Targeting prenylation inhibition through the mevalonate pathway. Retrieved from [Link]

-

MDPI. (n.d.). Protein Prenyltransferases and Their Inhibitors: Structural and Functional Characterization. Retrieved from [Link]

-

RSC Publishing. (n.d.). Targeting prenylation inhibition through the mevalonate pathway. Retrieved from [Link]

-

PubMed. (1996, May 6). Inhibition of protein prenylation down-regulates signalling by inflammatory mediators in human keratinocytes. Retrieved from [Link]

Sources

- 1. Cytostatic activity of phenylacetate and derivatives against tumor cells. Correlation with lipophilicity and inhibition of protein prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sodium phenylbutyrate - Wikipedia [en.wikipedia.org]

- 3. Phenylacetate: a novel nontoxic inducer of tumor cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I study of phenylacetate administered twice daily to patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Sodium Phenylbutyrate? [synapse.patsnap.com]

- 6. sodiumphenylbutyrate.com [sodiumphenylbutyrate.com]

- 7. What is Sodium Phenylbutyrate used for? [synapse.patsnap.com]

- 8. Facebook [cancer.gov]

- 9. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.jp]

- 10. researchgate.net [researchgate.net]

- 11. biocompare.com [biocompare.com]

- 12. The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenylacetate inhibits isoprenoid biosynthesis and suppresses growth of human pancreatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. Phenylacetate inhibits growth and modulates cell cycle gene expression in renal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. wp.uthscsa.edu [wp.uthscsa.edu]

- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Flow Cytometry Protocol [sigmaaldrich.com]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. kumc.edu [kumc.edu]

- 21. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. media.cellsignal.com [media.cellsignal.com]

- 24. Targeting prenylation inhibition through the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Targeting prenylation inhibition through the mevalonate pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 27. promocell.com [promocell.com]

- 28. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]

- 30. ibidi.com [ibidi.com]

- 31. resources.rndsystems.com [resources.rndsystems.com]

- 32. lifesciences.danaher.com [lifesciences.danaher.com]

- 33. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Cell Health Screening Assays for Drug Discovery [promega.com]

- 35. miltenyibiotec.com [miltenyibiotec.com]

- 36. Cell viability assays | Abcam [abcam.com]

4-Methoxybenzyl phenylacetate as a fragrance component in chemical research

Introduction

4-Methoxybenzyl phenylacetate, with the CAS number 102-17-0, is a significant ester in the palette of fragrance chemists.[1] Its unique olfactory profile, characterized by sweet, honey, and balsamic notes with hints of anise, makes it a valuable component in a variety of fragrance compositions.[2][3] This technical guide provides an in-depth exploration of this compound, covering its synthesis, purification, characterization, and application in fragrance formulations. The information presented herein is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Synthesis of this compound via Fischer Esterification

The most common and efficient method for synthesizing this compound is through the Fischer esterification of 4-methoxybenzyl alcohol and phenylacetic acid. This acid-catalyzed reaction produces the desired ester and water as a byproduct. To drive the equilibrium towards the product, an excess of the alcohol can be used, or water can be removed as it is formed.

Reaction Scheme

Caption: Fischer Esterification of 4-Methoxybenzyl Alcohol and Phenylacetic Acid.

Experimental Protocol: Synthesis

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxybenzyl alcohol (1.2 equivalents) and phenylacetic acid (1.0 equivalent).

-

Solvent and Catalyst Addition: Add a suitable solvent such as toluene to the flask. The solvent helps in the azeotropic removal of water if a Dean-Stark apparatus is used. Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (approximately 0.02 equivalents).

-

Reaction: Heat the mixture to reflux and maintain the temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.

-

Neutralization: Transfer the mixture to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine (saturated aqueous sodium chloride) to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound

The crude product from the synthesis typically contains unreacted starting materials and byproducts. A multi-step purification process is necessary to obtain a high-purity sample suitable for fragrance applications.

Experimental Protocol: Purification

-

Alkaline Wash: Dissolve the crude product in an organic solvent and wash with a 5% aqueous sodium bicarbonate solution to remove any residual phenylacetic acid. Carbon dioxide evolution may be observed.

-

Water Wash: Wash the organic layer with deionized water to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over a suitable drying agent like anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure.

-

Vacuum Distillation: For the highest purity, the crude ester can be purified by vacuum distillation. This is particularly effective for removing any unreacted 4-methoxybenzyl alcohol.

Caption: Purification workflow for this compound.

Characterization of this compound

Spectroscopic Data

| Technique | Expected Observations |